Cas no 1187591-17-8 (2-Carboxyphenylboronic Acid Pinacol Ester)

2-Carboxyphenylboronic Acid Pinacol Ester 化学的及び物理的性質
名前と識別子
-
- 2-Carboxyphenylboronic acid, pinacol ester
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- BM557
- FCH2819773
- AK186425
- OR360890
- 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid
- 2-Carboxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD08458199
- インチ: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16)
- InChIKey: WEMYAYYFODFKCV-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=C([H])C([H])=C([H])C([H])=C2C(=O)O[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 324
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- ふってん: 383℃ at 760 mmHg
2-Carboxyphenylboronic Acid Pinacol Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050723-1g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 98% | 1g |
¥44.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55760-1g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 95% | 1g |
¥36.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857581-200mg |
2-Carboxyphenylboronic acid, pinacol ester |
1187591-17-8 | ≥98% | 200mg |
¥79.20 | 2022-09-29 | |
Chemenu | CM205600-100g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 95% | 100g |
$1028 | 2023-02-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55760-25g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 95% | 25g |
¥695.0 | 2023-09-06 | |
Apollo Scientific | OR360890-5g |
2-Carboxyphenylboronic acid, pinacol ester |
1187591-17-8 | 97% | 5g |
£70.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050723-5g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 98% | 5g |
¥178.00 | 2024-08-09 | |
abcr | AB175541-10 g |
2-Carboxyphenylboronic acid, pinacol ester, 98%; . |
1187591-17-8 | 98% | 10g |
€280.00 | 2023-05-07 | |
AK Scientific | Z8030-1g |
2-Carboxyphenylboronic acid pinacol ester |
1187591-17-8 | 98% (HPLC) | 1g |
$14 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050723-100g |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
1187591-17-8 | 98% | 100g |
¥3759.00 | 2024-08-09 |
2-Carboxyphenylboronic Acid Pinacol Ester 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
2-Carboxyphenylboronic Acid Pinacol Esterに関する追加情報
2-Carboxyphenylboronic Acid Pinacol Ester (CAS No. 1187591-17-8): An Overview of Its Properties and Applications in Modern Chemistry
2-Carboxyphenylboronic Acid Pinacol Ester (CAS No. 1187591-17-8) is a versatile and important compound in the field of organic synthesis, particularly in the development of pharmaceuticals and materials science. This boronic ester derivative has gained significant attention due to its unique reactivity and stability, making it a valuable reagent in various synthetic transformations.
The structure of 2-Carboxyphenylboronic Acid Pinacol Ester consists of a phenyl ring substituted with a carboxylic acid group and a boronic acid pinacol ester moiety. The presence of the carboxylic acid group imparts acidic properties to the molecule, while the boronic acid pinacol ester provides a stable and reactive boron functionality. This combination makes the compound highly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
Recent research has highlighted the importance of 2-Carboxyphenylboronic Acid Pinacol Ester in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent anti-cancer agents. The carboxylic acid group can be readily functionalized to introduce various pharmacophores, enhancing the biological activity and selectivity of the final drug candidates.
In addition to its applications in pharmaceuticals, 2-Carboxyphenylboronic Acid Pinacol Ester has also found use in materials science. Researchers at the University of California, Berkeley, have utilized this compound to synthesize novel polymers with enhanced mechanical and thermal properties. The boronic ester functionality allows for controlled polymerization reactions, leading to materials with tailored properties for specific applications.
The synthesis of 2-Carboxyphenylboronic Acid Pinacol Ester typically involves several steps. One common approach is to start with 2-bromobenzoic acid, which is then converted to the corresponding boronic acid using a palladium-catalyzed borylation reaction. The resulting boronic acid is subsequently protected as its pinacol ester using diisopropylazodicarboxylate (DIAD) and triethylamine (TEA). This method provides high yields and excellent purity, making it suitable for large-scale production.
The stability and handling of 2-Carboxyphenylboronic Acid Pinacol Ester are important considerations for its practical use. The compound is generally stable under ambient conditions but should be stored away from moisture and air to prevent hydrolysis of the boronic ester moiety. It is also recommended to handle the compound under an inert atmosphere to maintain its integrity during synthetic operations.
In terms of safety, 2-Carboxyphenylboronic Acid Pinacol Ester is considered relatively safe when handled properly. However, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles. Additionally, proper disposal methods should be employed to ensure environmental safety.
The market for 2-Carboxyphenylboronic Acid Pinacol Ester is growing due to its increasing demand in various industries. Major suppliers such as Sigma-Aldrich and Alfa Aesar offer high-purity grades of this compound for research and industrial applications. The global market for boronic esters is expected to expand further as new applications continue to be discovered.
In conclusion, 2-Carboxyphenylboronic Acid Pinacol Ester (CAS No. 1187591-17-8) is a highly valuable compound with diverse applications in organic synthesis, pharmaceutical development, and materials science. Its unique chemical properties make it an essential reagent for researchers and chemists working on advanced synthetic projects. As research in this area continues to advance, it is likely that new and innovative uses for this compound will emerge, further solidifying its importance in modern chemistry.
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